molecular formula C6H7N3O2 B1496502 2-Hydrazinocarbonylpyridine 1-oxide CAS No. 54633-17-9

2-Hydrazinocarbonylpyridine 1-oxide

Cat. No.: B1496502
CAS No.: 54633-17-9
M. Wt: 153.14 g/mol
InChI Key: OGLAFVTWVUQFIA-UHFFFAOYSA-N
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Description

2-Hydrazinocarbonylpyridine 1-oxide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. This compound is known for its unique structure, which includes a pyridine ring with an oxidized nitrogen atom and a carbohydrazide group attached at the 2-position. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

One common method includes the oxidation of pyridine to form pyridine N-oxide, which is then reacted with hydrazine derivatives under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydrazinocarbonylpyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more complex derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s reactivity.

    Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Scientific Research Applications

2-Hydrazinocarbonylpyridine 1-oxide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinocarbonylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxidized nitrogen atom and carbohydrazide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Hydrazinocarbonylpyridine 1-oxide can be compared with other similar compounds, such as:

    Pyridine N-oxide: Shares the oxidized nitrogen but lacks the carbohydrazide group, resulting in different reactivity and applications.

    Isonicotinic acid hydrazide: Contains a similar hydrazide group but differs in the position and oxidation state of the nitrogen atom, leading to distinct chemical properties.

    2-Mercaptopyridine-N-oxide: Features a thiol group instead of a carbohydrazide, offering unique reactivity and uses in different research areas.

Properties

IUPAC Name

1-oxidopyridin-1-ium-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-8-6(10)5-3-1-2-4-9(5)11/h1-4H,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLAFVTWVUQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=O)NN)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419150
Record name NSC126776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54633-17-9
Record name NSC126776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC126776
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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